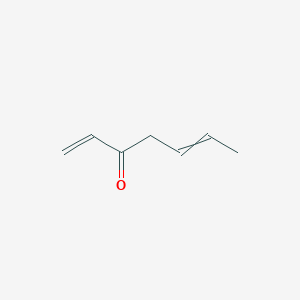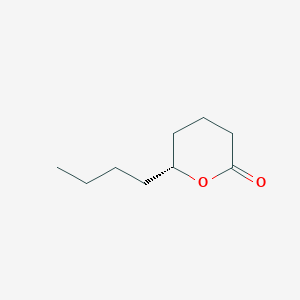
Fluorescein phalloidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein phalloidin is a high-affinity probe used to selectively stain filamentous actin (F-actin) in various biological samples. It is a conjugate of phalloidin, a bicyclic heptapeptide toxin derived from the deadly Amanita phalloides mushroom, and fluorescein, a green fluorescent dye. This compound is widely used in cell biology and microscopy to visualize and quantify actin filaments due to its high specificity and minimal non-specific staining .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorescein phalloidin involves the conjugation of phalloidin with fluorescein isothiocyanate. The process typically includes the following steps:
Activation of Phalloidin: Phalloidin is first activated by reacting with a suitable linker molecule that contains a reactive group compatible with fluorescein isothiocyanate.
Conjugation with Fluorescein Isothiocyanate: The activated phalloidin is then reacted with fluorescein isothiocyanate under controlled conditions to form the fluorescein-phalloidin conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phalloidin and fluorescein isothiocyanate are synthesized or procured.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to maintain high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fluorescein phalloidin primarily undergoes the following types of reactions:
Binding Reactions: It binds specifically to filamentous actin, stabilizing the actin filaments and preventing their depolymerization.
Fluorescence Reactions: The fluorescein moiety exhibits fluorescence upon excitation with light of a specific wavelength, allowing visualization of the bound actin filaments.
Common Reagents and Conditions
Reagents: Common reagents used in the preparation and application of this compound include dimethyl sulfoxide, dimethylformamide, and phosphate-buffered saline.
Major Products
The major product of the conjugation reaction is this compound, which is used as a fluorescent probe for staining actin filaments in various biological samples .
Scientific Research Applications
Fluorescein phalloidin has a wide range of applications in scientific research, including:
Cell Biology: It is extensively used to visualize and quantify actin filaments in fixed and permeabilized cells, tissues, and cell-free preparations.
Medical Research: This compound is employed in research on various diseases involving cytoskeletal abnormalities, such as cancer and neurodegenerative disorders.
Mechanism of Action
Fluorescein phalloidin exerts its effects by binding specifically to filamentous actin. The mechanism involves:
Binding to F-Actin: Phalloidin binds to polymeric actin (F-actin) with high affinity, stabilizing the actin filaments and preventing their depolymerization.
Fluorescence Emission: The fluorescein moiety emits green fluorescence upon excitation with light of a specific wavelength, allowing visualization of the bound actin filaments.
Comparison with Similar Compounds
Fluorescein phalloidin is unique in its high specificity for filamentous actin and its minimal non-specific staining. Similar compounds include:
Rhodamine Phalloidin: Another phalloidin conjugate that uses rhodamine as the fluorescent dye.
Alexa Fluor Phalloidin: These conjugates use Alexa Fluor dyes, which offer superior brightness and photostability compared to traditional dyes.
BODIPY Phalloidin: This conjugate uses BODIPY dye, known for its high fluorescence quantum yield and photostability.
This compound stands out due to its green fluorescence, which is compatible with a wide range of other fluorescent probes, making it highly versatile for multi-color imaging applications .
Properties
CAS No. |
84313-38-2 |
|---|---|
Molecular Formula |
C56H60N10O15S2 |
Molecular Weight |
1177.27 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




